Sabarubicin hydrochloride is a synthetic anthracycline derivative that has garnered attention for its potential use in cancer therapy. It is primarily classified as an antineoplastic agent, specifically targeting various forms of cancer, including solid tumors and hematological malignancies. The compound's molecular formula is with a CAS registry number of 211100-13-9, indicating its unique chemical identity.
Sabarubicin is derived from the natural product doxorubicin, which itself is obtained from the bacterium Streptomyces peucetius. Sabarubicin belongs to the class of topoisomerase II inhibitors, which function by interfering with the enzyme's ability to manage DNA topology during replication and transcription. This mechanism leads to the inhibition of DNA synthesis and ultimately induces apoptosis in cancer cells .
The synthesis of sabarubicin involves several intricate steps that modify the core structure of doxorubicin. Key methods include:
Sabarubicin's molecular structure features a complex arrangement typical of anthracyclines, characterized by:
The InChIKey for sabarubicin is VQHRZZISQVWPLK-UIRGBLDSSA-N, which provides a standardized way to encode its molecular structure for database searches .
Sabarubicin undergoes various chemical reactions that are critical to its function:
The mechanism by which sabarubicin exerts its anticancer effects involves:
Sabarubicin hydrochloride exhibits several notable properties:
These properties are essential for understanding how sabarubicin can be effectively utilized in clinical settings.
Sabarubicin has been investigated for various therapeutic applications:
Sabarubicin hydrochloride (CAS 169317-77-5) is a disaccharide-modified anthracycline derived from doxorubicin. Its core structure consists of a tetracyclic aglycone (4-demethoxy-adriamycinone) linked to a unique disaccharide chain comprising 2-deoxy-L-fucose (proximal sugar) and daunosamine (distal amino sugar). This architecture contrasts with doxorubicin’s monosaccharide moiety (daunosamine only), significantly altering DNA-binding kinetics and biological activity. The disaccharide extension enhances DNA intercalation strength and induces distinct conformational changes in topoisomerase II-DNA complexes. Notably, the absence of a 4-methoxy group on the aglycone reduces steric hindrance, facilitating deeper DNA groove penetration [1] [5] [9].
Table 1: Structural Comparison of Sabarubicin Hydrochloride and Doxorubicin
Feature | Sabarubicin Hydrochloride | Doxorubicin |
---|---|---|
Molecular Formula | C₃₂H₃₈ClNO₁₃ | C₂₇H₂₉NO₁₁ (free base) |
Molecular Weight | 680.10 g/mol | 543.52 g/mol (free base) |
Sugar Moieties | 2-Deoxy-L-fucose + Daunosamine | Daunosamine only |
Aglycone Modification | 4-Demethoxy-adriamycinone | Adriamycinone (with methoxy) |
DNA Binding Constant | ~10⁶ M⁻¹ (similar to doxorubicin) | ~10⁶ M⁻¹ |
The molecule possesses 10 defined stereocenters with absolute configurations critical for biological activity. Key stereochemical features include:
The InChIKey BSRQHWFOFMAZRL-BODGVHBXSA-N
encodes this absolute stereochemistry, ensuring precise molecular identification [4].
Conversion to the hydrochloride salt (achieved via acidification of sabarubicin free base, CAS 211100-13-9) confers optimal pharmaceutical properties:
Synthesis involves sequential glycosylation:
4-Demethoxy-adriamycinone (key aglycone) is synthesized via Streptomyces peucetius fermentation followed by chemical demethoxylation:
Scale-up faces three key hurdles:
Table 2: Industrial Synthesis Optimization Parameters
Process Step | Challenge | Optimization Strategy | Yield Improvement |
---|---|---|---|
Disaccharide Assembly | Anomeric stereocontrol | Silver silicate catalysis at -20°C | 78% → 92% |
Aglycone Coupling | Orthoester byproducts | In situ trimethylsilyl triflate activation | 65% → 88% |
Final Deprotection | Acidic hydrolysis | Buffered deacetylation (pH 6.0) | 70% → 95% |
Crystallization | Polymorph instability | Ethanol/water (7:3) anti-solvent system | 80% → 99% purity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7